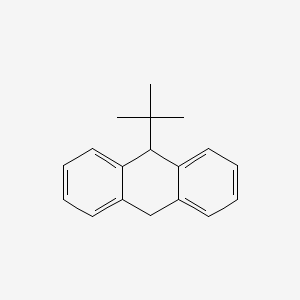

9-tert-Butyl-9,10-dihydroanthracene

Description

Properties

CAS No. |

13387-48-9 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

9-tert-butyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C18H20/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3 |

InChI Key |

RCMNLZCMGKUYFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of 9,10-Dihydroanthracene

The most widely documented method for synthesizing 9-tert-butyl-9,10-dihydroanthracene involves Friedel-Crafts alkylation, a reaction that exploits the electron-rich aromatic system of 9,10-dihydroanthracene. This approach, detailed in a 2021 patent, utilizes alkylating agents such as tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst.

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic substitution, where the Lewis acid (e.g., aluminum chloride, AlCl₃) activates the alkylating agent to generate a carbocation intermediate. This intermediate attacks the para position of the anthracene ring, yielding the monoalkylated product. Key parameters include:

- Solvent : Nitrobenzene, chosen for its high polarity and ability to stabilize charged intermediates.

- Temperature : A two-step protocol—initial alkylation at 30°C followed by heating to 100°C to drive the reaction to completion.

- Molar Ratios : A 1:1 ratio of 9,10-dihydroanthracene to alkylating agent minimizes di- or polyalkylation byproducts.

Experimental Protocols and Yields

The patent provides two representative procedures:

Example 1: Alkylation with tert-Butyl Chloride

- Reactants : 20.00 g (0.11 mol) 9,10-dihydroanthracene, 10.18 g (0.11 mol) tert-butyl chloride.

- Catalyst : 0.20 g (1 wt%) AlCl₃.

- Solvent : 60 mL nitrobenzene.

- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization (ethanol).

- Yield : 75% (19.33 g).

Example 2: Alkylation with tert-Butyl Alcohol

Advantages Over Traditional Routes

Compared to anthracene-based syntheses, 9,10-dihydroanthracene offers superior solubility in nitrobenzene (~3–5× higher), enabling better reaction control. The absence of competing conjugation in the dihydro form reduces overalkylation, allowing >95% monoalkylation selectivity under optimized conditions.

Critical Analysis of Reaction Variables

Catalyst Loading and Activity

AlCl₃ remains the catalyst of choice due to its strong Lewis acidity and cost-effectiveness. However, the patent notes that stoichiometric amounts (1:1 molar ratio relative to substrate) are required for optimal yields, likely due to deactivation via complexation with nitrobenzene.

Industrial-Scale Considerations

While the patent focuses on lab-scale synthesis, scaling principles can be inferred:

- Continuous Flow Systems : Potential to enhance heat transfer and mixing efficiency.

- Catalyst Recycling : AlCl₃ recovery via aqueous workup (e.g., 1 M H₂SO₄) reduces costs.

- Yield Optimization : Pilot studies suggest that increasing the alkylating agent ratio to 1:1.2 improves yields to ~80% while maintaining selectivity.

Comparative Data Table

| Parameter | Example 1 (tert-Butyl Chloride) | Example 2 (tert-Butyl Alcohol) |

|---|---|---|

| Alkylating Agent | tert-Butyl chloride | tert-Butyl alcohol |

| Molar Ratio (Substrate:Agent) | 1:1 | 1:1 |

| Catalyst (AlCl₃) | 1 wt% | 100 mol% |

| Solvent Volume (mL/g) | 3 | 1.5 |

| Reaction Time (h) | 3 | 3 |

| Yield (%) | 75 | 56 |

Data sourced from patent CN113956123B.

Chemical Reactions Analysis

Types of Reactions

9-tert-Butyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Further hydrogenation can lead to fully saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Fully saturated hydrocarbons.

Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Scientific Research Applications of 9-tert-Butyl-9,10-dihydroanthracene

This compound is an organic compound with the molecular formula . It is a derivative of anthracene, featuring a tert-butyl group attached to the ninth carbon atom with hydrogenation at the 9,10 positions. This unique structural modification gives it distinct chemical and physical properties, making it valuable in scientific research and industrial applications.

- Chemistry : It serves as a precursor in synthesizing other complex organic molecules.

- Biology : It is used in studies related to the interaction of aromatic hydrocarbons with biological systems.

- Industry : It is employed in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : It can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Further hydrogenation can lead to fully saturated hydrocarbons, typically using hydrogen gas in the presence of a palladium catalyst.

- Substitution : Electrophilic substitution reactions can occur at the aromatic ring, using reagents like bromine or nitric acid for halogenation and nitration, respectively.

Mechanism of Action

The mechanism of action of 9-tert-Butyl-9,10-dihydroanthracene involves its interaction with molecular targets through its aromatic ring and tert-butyl group. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

- Steric Effects: The tert-butyl group in 9-tert-Butyl-9,10-dihydroanthracene creates steric hindrance, affecting molecular packing in crystals and reactivity in substitution reactions. In contrast, AMDA derivatives with smaller substituents (e.g., aminomethyl or methoxy) exhibit greater conformational flexibility, enabling interactions with biological targets like the 5-HT₂A receptor .

- Electronic Effects: Methoxy-substituted AMDA derivatives (e.g., 3-MeO-AMDA) show enhanced receptor affinity due to hydrogen bonding between the methoxy oxygen and receptor residues, a feature absent in the non-polar tert-butyl analogue .

Stability and Reactivity

- Thermodynamic Stability : 9-Methylene-9,10-dihydroanthracene exhibits higher enthalpy of formation (ΔH = 357.1 kJ/mol) compared to 9-methyl derivatives (ΔH = 349.0 kJ/mol), reflecting strain in the exocyclic double bond .

- Oxidative Sensitivity : 9,10-Dioxo derivatives are prone to reduction, whereas the tert-butyl analogue is chemically inert under standard conditions due to its saturated dihydroanthracene core .

Q & A

Basic: What are the recommended synthetic routes for 9-tert-Butyl-9,10-dihydroanthracene?

Methodological Answer:

The compound can be synthesized via alkylation of 9,10-dihydroanthracene derivatives using secondary alkyl halides. For example, reacting 9,10-dihydroanthracenyl anions with tert-butyl halides under inert conditions (e.g., dry tetrahydrofuran or dimethyl sulfoxide) at controlled temperatures (0–25°C) yields the tert-butyl-substituted product. Key steps include:

- Anion Generation: Use strong bases like potassium tert-butoxide or lithium diisopropylamide to deprotonate the dihydroanthracene precursor.

- Alkylation: Introduce tert-butyl halides, ensuring stoichiometric excess to minimize elimination side reactions.

- Purification: Employ column chromatography or recrystallization (e.g., using ethanol/hexane mixtures) to isolate the product.

High yields (>90%) are achievable with optimized reaction times (12–24 hours) and rigorous exclusion of moisture .

Basic: How is the structural characterization of this compound performed using NMR spectroscopy?

Methodological Answer:

1H and 13C NMR are critical for confirming substitution patterns and stereochemistry:

- Proton Environments: The tert-butyl group appears as a singlet (~1.3–1.5 ppm for CH3). The aromatic protons (Ar-H) exhibit splitting patterns dependent on adjacent substituents. For example, vicinal coupling constants (J = 6–8 Hz) in dihydroanthracene derivatives help distinguish between cis and trans configurations .

- NOE Effects: Nuclear Overhauser Effect (NOE) experiments (e.g., irradiating tert-butyl protons) can confirm spatial proximity to specific aromatic protons, resolving stereochemical ambiguities .

- Data Interpretation: Compare experimental shifts with computational predictions (DFT calculations) for validation .

Advanced: How can researchers reconcile historical contradictions in reported reaction products of anthracene with nitrogen dioxide?

Methodological Answer:

Early studies reported conflicting primary products (anthraquinone vs. dinitro-dihydroanthracene) due to variations in reaction conditions . To resolve discrepancies:

Controlled Replication: Reproduce reactions under documented conditions (e.g., glacial acetic acid vs. chloroform solvents) while monitoring intermediates via in-situ techniques (UV-vis or FTIR spectroscopy).

Intermediate Trapping: Use low-temperature quenching (-78°C) to isolate transient species like 9-nitro-10-nitrito intermediates.

Modern Analytics: Apply HPLC-MS or GC-MS to detect trace byproducts and differentiate between oxidation (anthraquinone) and addition (dinitro-dihydroanthracene) pathways .

Advanced: What strategies improve regioselectivity in alkylation of 9,10-dihydroanthracene derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Guidance: The tert-butyl group’s bulk directs alkylation to less hindered positions. For example, in this compound, subsequent reactions favor the 10-position due to steric shielding at the 9-position .

- Anion Stability: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance selectivity for kinetically favored products.

- Catalytic Additives: Lewis acids (e.g., ZnCl2) can modulate electronic effects, steering reactions toward specific sites .

Advanced: What challenges arise in isolating stereoisomers of nitro-substituted dihydroanthracenes?

Methodological Answer:

Nitro groups introduce stereoisomerism (cis/trans) in dihydroanthracene derivatives, complicating isolation:

- Chromatographic Separation: Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or chiral stationary phases for enantiomer resolution.

- Crystallization: Differential solubility in ethanol/water mixtures can isolate major isomers, confirmed by single-crystal X-ray diffraction .

- Dynamic NMR: Variable-temperature NMR experiments distinguish rotamers by observing coalescence of signals at elevated temperatures .

Advanced: How does the tert-butyl substituent influence the photophysical properties of 9,10-dihydroanthracene derivatives?

Methodological Answer:

The tert-butyl group enhances stability and modulates electronic behavior:

- Steric Protection: Reduces π-π stacking, minimizing aggregation-caused quenching in fluorescence studies.

- Electron Donation: Alters HOMO-LUMO gaps, shifting absorption/emission wavelengths. Compare UV-vis spectra of tert-butyl derivatives with unsubstituted analogs to quantify bathochromic shifts .

- Computational Modeling: Time-dependent DFT (TD-DFT) simulations predict excited-state behavior, guiding material design for optoelectronic applications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particles (H335 hazard) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.